7-Oxocyclohepta-1,3,5-trien-1-yl 4-nitrobenzoate
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Description
The compound “7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate” is similar to the one you’re asking about . It has a molecular weight of 276.31 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information on the molecular structure of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state (solid, liquid, gas), melting and boiling points, chemical stability, and reactivity. For example, “7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate” is a solid at room temperature and has a molecular weight of 276.31 .Safety and Hazards
Safety information for “7-oxo-1,3,5-cycloheptatrien-1-yl 4-methylbenzenesulfonate” indicates that it is dangerous, with hazard statements including H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), and H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled) .
Properties
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO5/c16-12-4-2-1-3-5-13(12)20-14(17)10-6-8-11(9-7-10)15(18)19/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMMOYJRZNRRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291996 |
Source
|
Record name | 7-oxocyclohepta-1,3,5-trien-1-yl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2961-84-4 |
Source
|
Record name | Tropolone, p-nitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-oxocyclohepta-1,3,5-trien-1-yl 4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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